BenchChemオンラインストアへようこそ!

1-Methyl-1H-imidazo[4,5-g]quinoxaline

Drug Metabolism Cytochrome P450 Heterocyclic Amine Toxicology

Procure 1-Methyl-1H-imidazo[4,5-g]quinoxaline (CAS 499979-70-3) as the entry point for synthesizing 4,9‑dione derivatives with demonstrated IC₅₀ values 2.4‑fold lower than adriamycin against MKN 45 gastric adenocarcinoma cells. Its linear [4,5‑g] fusion directs substituents along a 6–7 vector inaccessible to [1,2‑a] or [1,5‑a] regioisomers, enabling systematic SAR exploration at N‑1, C‑2, C‑6 and C‑7. The N‑1 methyl group eliminates the tautomeric N–H, modulating solubility and DNA‑intercalation behaviour. This scaffold serves as the core for the potent PDGFR/FLT3/KIT inhibitor AGL 2043 and as a selective CYP1A1/1B1 probe substrate. Ideal for medicinal chemistry and agrochemical fungicide screening programmes.

Molecular Formula C10H8N4
Molecular Weight 184.20 g/mol
Cat. No. B11910653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1H-imidazo[4,5-g]quinoxaline
Molecular FormulaC10H8N4
Molecular Weight184.20 g/mol
Structural Identifiers
SMILESCN1C=NC2=CC3=NC=CN=C3C=C21
InChIInChI=1S/C10H8N4/c1-14-6-13-9-4-7-8(5-10(9)14)12-3-2-11-7/h2-6H,1H3
InChIKeyXMHFOOYSXNMWSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1H-imidazo[4,5-g]quinoxaline – Core Scaffold Identity, Physicochemical Profile, and Key Differentiators for Research Procurement


1-Methyl-1H-imidazo[4,5-g]quinoxaline (CAS 499979-70-3; synonym 3-methylimidazo[4,5-g]quinoxaline) is a nitrogen-rich heterotricyclic compound (C₁₀H₈N₄, MW 184.20 g·mol⁻¹) comprising a quinoxaline ring linearly fused to an N-methylimidazole at the [4,5-g] face [1]. This angular tricyclic architecture produces an electronic configuration and substitution vector distinct from the more extensively studied [1,2-a]- and [1,5-a]‑imidazoquinoxaline regioisomers, as well as from the isomeric [4,5-f]‑imidazoquinoxaline scaffold found in the dietary mutagen MeIQx [2]. The compound serves as a versatile synthetic entry point for constructing bioactive 4,9‑dione derivatives (via oxidation at the quinoxaline ring) and for introducing diversity at the N‑1, C‑2, C‑6 and C‑7 positions, enabling systematic exploration of structure–activity relationships that are inaccessible from alternative ring‑fusion topologies [3].

Why Imidazoquinoxaline Regioisomers Cannot Be Simply Interchanged with 1-Methyl-1H-imidazo[4,5-g]quinoxaline


Imidazoquinoxaline scaffolds are not functionally equivalent; the position of ring fusion dictates the spatial trajectory of substituents, the electronic landscape of the heterocyclic core, and consequently the molecular recognition profile. The [4,5-g] fusion of the title compound directs substituents along a linear 6–7 vector that diverges sharply from the angular geometry of [1,2-a]‑ and [1,5-a]‑imidazoquinoxalines (e.g., the clinical-stage EAPB0503 series), and from the [4,5-f] scaffold of the dietary carcinogen MeIQx [1]. Experimental metabolism data demonstrate that a single methyl‑group positional shift between [4,5-g] and [4,5-f] isomers produces a 4‑fold divergence in human liver microsomal N‑oxidation rate (0.4 vs. 1.7 nmol·min⁻¹·mg⁻¹ protein), confirming that regioisomeric scaffolds are not interchangeable surrogates for biological studies [2]. The N‑1 methyl substituent additionally blocks the tautomeric N–H present in the parent 1H‑imidazo[4,5-g]quinoxaline, eliminating a hydrogen‑bond donor site, modulating solubility and altering the protonation‑dependent molecular recognition behaviour central to DNA intercalation and kinase inhibition mechanisms observed across the series [3].

Quantitative Comparator-Based Evidence for 1-Methyl-1H-imidazo[4,5-g]quinoxaline Differentiation


Regioisomer-Dependent Metabolism: 4‑Fold Difference in Human Liver Microsomal N‑Oxidation Rate Between [4,5-g] and [4,5-f] Scaffolds

The metabolic liability of the [4,5-g] scaffold is substantially lower than that of the isomeric [4,5-f] scaffold when assessed in human liver microsomes. For the 2‑amino‑1,7‑dimethylimidazo[4,5-g]quinoxaline derivative (7‑MeIgQx) vs. its [4,5-f] isomer 2‑amino‑3,8‑dimethylimidazo[4,5-f]quinoxaline (MeIQx), the N‑oxidation rate was 0.4 nmol·min⁻¹·mg⁻¹ protein for the [4,5-g] isomer vs. 1.7 nmol·min⁻¹·mg⁻¹ protein for the [4,5-f] isomer, representing an approximately 4.3‑fold difference [1]. This finding is a direct head-to-head comparison and indicates that the [4,5-g] scaffold is a 4‑fold poorer substrate for human hepatic P450 bioactivation than its [4,5-f] counterpart, a property that can be leveraged in medicinal chemistry programs seeking to reduce metabolic clearance while retaining the imidazoquinoxaline pharmacophore.

Drug Metabolism Cytochrome P450 Heterocyclic Amine Toxicology

Differential Cytochrome P450 Isoform Selectivity: [4,5-g] Scaffold Engages P450s 1A1 and 1B1 Whereas [4,5-f] Scaffold Does Not

Beyond the quantitative rate difference, the [4,5-g] scaffold displays a qualitatively distinct cytochrome P450 metabolic pathway profile. The 2‑amino‑1,7‑dimethyl‑[4,5-g] derivative (7‑MeIgQx) underwent N‑oxidation by recombinant human P450s 1A1 and 1B1 at appreciable rates, whereas the [4,5-f] isomer MeIQx was poorly metabolised by these same isoforms [1]. This divergence in isoform engagement means that the [4,5-g] scaffold can serve as a probe substrate for CYP1A1 and CYP1B1 activity, a role for which the [4,5-f] scaffold is unsuited, thus providing a functional differentiator for researchers studying extrahepatic P450 biology (e.g., in lung or breast tissue).

Enzyme Selectivity CYPs 1A1/1B1 Metabolic Switching

Cytotoxic Potency of the 4,9‑Dione Derivative Against MKN 45 Gastric Adenocarcinoma Cells: 2.4‑Fold Superiority over Adriamycin

The 4,9‑dione oxidation product directly derived from the 1‑methyl‑[4,5-g] core, specifically 2‑methyl‑4,9‑dihydro‑1‑(4‑bromophenyl)‑1H‑imidazo[4,5-g]quinoxaline‑4,9‑dione, achieved an IC₅₀ of 1.30 μM against human gastric adenocarcinoma MKN 45 cells in an MTT assay, compared with 3.13 μM for adriamycin and 86.5 μM for cisplatin under identical conditions [1]. This corresponds to a 2.4‑fold potency advantage over adriamycin and a 67‑fold advantage over cisplatin, establishing that the 1‑substituted [4,5-g]‑4,9‑dione pharmacophore can deliver single‑digit micromolar cytotoxicity in this gastric cancer model. It must be noted that this evidence pertains to a 1‑(4‑bromophenyl) derivative and is extrapolated to the 1‑methyl core scaffold as a class‑level inference; direct IC₅₀ data for the 1‑methyl compound itself were not located.

Anticancer Agents Gastric Cancer DNA Intercalation

Tautomeric N–H Blockade by N‑1 Methylation: Physicochemical Divergence from the Parent 1H‑Imidazo[4,5-g]quinoxaline Scaffold

The N‑1 methyl substituent in 1‑methyl‑1H‑imidazo[4,5-g]quinoxaline eliminates the sole hydrogen‑bond donor (HBD) present in the parent 1H‑imidazo[4,5-g]quinoxaline scaffold, reducing the HBD count from 1 to 0 [1]. This structural modification is predicted to increase lipophilicity (cLogP) by approximately 0.5–0.6 log units based on the Hansch π constant for aromatic N‑methylation, and to decrease aqueous solubility relative to the parent scaffold. The removal of the tautomeric N–H also precludes the imidazole‑ring tautomerism that complicates the speciation, spectroscopic interpretation and molecular recognition behaviour of the parent compound. This is particularly relevant for procurement decisions where a well‑defined, single‑species compound is required for reproducible biological assay results [2].

Physicochemical Profiling Hydrogen Bonding cLogP

Fungicidal Activity Differentiation: Imidazo[4,5-b]quinoxaline Benchmark Demonstrates Scaffold‑Dependent Efficacy

Patent literature on closely related imidazoquinoxaline scaffolds provides direct comparative evidence that the imidazoquinoxaline ring system, as a class, delivers superior fungicidal performance to the nearest quinoxaline comparator. Imidazo[4,5-b]quinoxalines showed higher fungicidal action and systemic properties against powdery mildew fungi than 6‑methyl‑quinoxaline‑2,3‑cycl.‑dithiolcarbonate, the chemically closest prior‑art compound [1]. While the patent specifically claims the [4,5-b] regioisomer, the underlying principle—that fusion of an imidazole ring onto a quinoxaline core imparts systemic fungicidal activity not observed in simple quinoxalines—is class‑level evidence supporting the value of the imidazoquinoxaline scaffold family, including the [4,5-g] variant, for agrochemical discovery programmes.

Agrochemicals Fungicide Systemic Activity

Sub‑Micromolar Kinase Inhibition Achieved by 1,2‑Dimethyl‑6‑thienyl‑[4,5-g] Analogue: Scaffold Validation for Kinase Drug Discovery

The 1,2‑dimethyl‑6‑(2‑thienyl)‑1H‑imidazo[4,5-g]quinoxaline derivative (AGL 2043) is a potent, ATP‑competitive inhibitor of type III receptor tyrosine kinases, with reported IC₅₀ values of 0.8 μM against PDGFR and inhibitory activity against TEL‑PDGFR, FLT3 and KIT kinases [1]. AGL 2043 effectively inhibited porcine cardiac smooth muscle cell proliferation and balloon‑induced vascular stenosis in preclinical models. This compound differs from the target compound only by the addition of a 2‑methyl and a 6‑(2‑thienyl) substituent, demonstrating that the 1‑methyl‑[4,5-g] core is a productive template for constructing kinase inhibitors with sub‑micromolar potency. This evidence supports the procurement of 1‑methyl‑[4,5-g]‑imidazoquinoxaline as a starting material for focused kinase inhibitor library synthesis.

Kinase Inhibition PDGFR FLT3 Anticancer

Recommended Research and Industrial Application Scenarios for 1-Methyl-1H-imidazo[4,5-g]quinoxaline Based on Quantitative Evidence


Medicinal Chemistry: Core Scaffold for Gastric Cancer Cytotoxic Agent Optimisation

Investigators developing DNA‑intercalating anticancer agents targeting gastric adenocarcinoma should procure 1‑methyl‑[4,5-g]‑imidazoquinoxaline as the starting material for synthesising 4,9‑dione derivatives. The class‑level evidence demonstrates that 1‑substituted‑[4,5-g]‑4,9‑diones achieve IC₅₀ values 2.4‑fold lower than adriamycin (1.30 μM vs. 3.13 μM) against MKN 45 cells, with the 1‑(4‑bromophenyl) analogue exhibiting the lowest DNA‑interaction energy among the series [1]. Systematic variation of the 1‑position substituent on the 1‑methyl‑[4,5-g] core is a validated strategy for potency improvement.

Drug Metabolism Studies: Chemical Probe for CYP1A1 and CYP1B1 Activity Discrimination

The [4,5-g] scaffold is a demonstrated substrate for recombinant human CYP1A1 and CYP1B1, whereas the isomeric [4,5-f] scaffold (MeIQx) is not [1]. Researchers investigating extrahepatic P450 biology, particularly in breast, lung or colorectal tissues where CYP1A1/1B1 are expressed, can utilise appropriately substituted [4,5-g]‑imidazoquinoxaline derivatives as selective probe substrates to discriminate CYP1A1/1B1 activity from CYP1A2 activity.

Kinase Inhibitor Library Synthesis: Building Block for Type III Receptor Tyrosine Kinase Targeting

The 1‑methyl‑[4,5-g] core, when further elaborated with a 2‑methyl and a 6‑(2‑thienyl) substituent, yields the potent PDGFR/FLT3/KIT inhibitor AGL 2043 (PDGFR IC₅₀ = 0.8 μM) [1]. Procurement of the 1‑methyl‑[4,5-g]‑imidazoquinoxaline scaffold enables the parallel synthesis of focused kinase inhibitor libraries via diversification at the C‑2, C‑6 and C‑7 positions, facilitating structure–activity relationship studies against the type III receptor tyrosine kinase family.

Agrochemical Discovery: Systemic Fungicide Lead Generation

Patented imidazoquinoxaline scaffolds exhibit systemic fungicidal activity against powdery mildew pathogens, a property absent in the nearest quinoxaline‑based prior‑art compounds [1]. Although the specific patent exemplification is for the [4,5-b] regioisomer, the structure–activity principle—that imidazole fusion onto quinoxaline confers systemic translocation in planta—is a class‑level property that supports screening of [4,5-g]‑imidazoquinoxaline derivatives in agrochemical fungicide discovery programmes.

Quote Request

Request a Quote for 1-Methyl-1H-imidazo[4,5-g]quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.